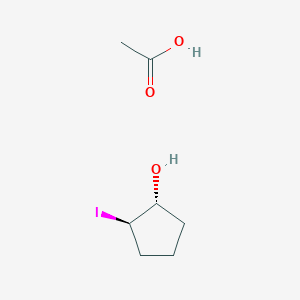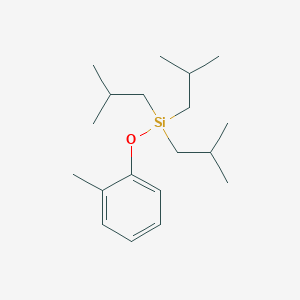
acetic acid;(1R,2R)-2-iodocyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol is a compound that combines the properties of acetic acid and a chiral iodinated cyclopentanol. Acetic acid is a simple carboxylic acid with a sour taste and pungent smell, commonly found in vinegar. The (1R,2R)-2-iodocyclopentan-1-ol component is a chiral alcohol with an iodine atom attached to the cyclopentane ring, making it an interesting molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R)-2-iodocyclopentan-1-ol typically involves the iodination of cyclopentanol followed by esterification with acetic acid. One common method is the reaction of (1R,2R)-2-cyclopentanol with iodine in the presence of a base such as potassium carbonate to form (1R,2R)-2-iodocyclopentan-1-ol. This intermediate is then esterified with acetic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can enhance the reaction rates and provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in ethanol.
Major Products
Oxidation: Formation of (1R,2R)-2-cyclopentanone or (1R,2R)-2-cyclopentanoic acid.
Reduction: Formation of (1R,2R)-2-cyclopentanol.
Substitution: Formation of (1R,2R)-2-hydroxycyclopentan-1-ol or (1R,2R)-2-cyanocyclopentan-1-ol.
Aplicaciones Científicas De Investigación
Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of acetic acid;(1R,2R)-2-iodocyclopentan-1-ol involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The chiral nature of the molecule allows for enantioselective interactions with biological targets, making it valuable in asymmetric synthesis and drug development .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-iodocyclohexanol: Similar structure but with a six-membered ring.
(1R,2R)-2-bromocyclopentan-1-ol: Similar structure but with a bromine atom instead of iodine.
(1R,2R)-2-chlorocyclopentan-1-ol: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Acetic acid;(1R,2R)-2-iodocyclopentan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in halogen bonding and other interactions, making it a valuable compound in various chemical and biological applications .
Propiedades
Número CAS |
57857-87-1 |
|---|---|
Fórmula molecular |
C7H13IO3 |
Peso molecular |
272.08 g/mol |
Nombre IUPAC |
acetic acid;(1R,2R)-2-iodocyclopentan-1-ol |
InChI |
InChI=1S/C5H9IO.C2H4O2/c6-4-2-1-3-5(4)7;1-2(3)4/h4-5,7H,1-3H2;1H3,(H,3,4)/t4-,5-;/m1./s1 |
Clave InChI |
QGJAOTUSMCOFCW-TYSVMGFPSA-N |
SMILES isomérico |
CC(=O)O.C1C[C@H]([C@@H](C1)I)O |
SMILES canónico |
CC(=O)O.C1CC(C(C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-](/img/structure/B14609511.png)

![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)


![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)




![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)


